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Executive Summary

2-Chloro-5,7-dimethoxyquinazoline is a specialized heterocyclic scaffold distinct from the
widely utilized 6,7-dimethoxyquinazoline core found in approved

-blockers (e.g., Prazosin, Terazosin) and EGFR inhibitors (e.g., Gefitinib). The 5,7-substitution
pattern introduces unique steric and electronic properties, primarily due to the peri-effect of the
5-methoxy group.

This guide provides a comprehensive analysis of its physicochemical behavior, focusing on the
steric hindrance at the C4 position, the reactivity of the C2-chlorine handle, and its application
as a tool for probing Structure-Activity Relationships (SAR) in kinase and tubulin inhibitor
discovery.

Chemical Identity & Structural Analysis[1][2][3]

The compound is defined by a quinazoline bicycle substituted with methoxy groups at the
benzenoid ring (positions 5 and 7) and a chlorine atom at the pyrimidine ring (position 2).
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Property Specification
IUPAC Name 2-Chloro-5,7-dimethoxyquinazoline
C
H
Molecular Formula
CIN
O
Molecular Weight 224.64 g/mol

Note: Often indexed as the 4-one (1596846-01-
CAS Registry 3) or 2,4-dichloro (N/A) precursor in catalogs.

Specific isomer requires custom synthesis.

SMILES COclcc2nce(Cl)nc(c2c(0C)cl)

Core Scaffold Quinazoline (1,3-diazanaphthalene)

Structural Differentiator: The 5-Methoxy Peri-Effect

Unlike the 6,7-isomer, the 5-methoxy group in this molecule resides in the "bay region" of the
fused ring system. This creates significant steric bulk protecting the C4 position.

» Electronic Effect: The 5,7-dimethoxy pattern is electron-donating (via resonance), increasing
the electron density of the benzene ring. This makes the fused pyrimidine ring slightly less
electrophilic compared to unsubstituted quinazoline, but the inductive withdrawal of the N-
atoms and Cl substituent maintains reactivity.

» Steric Effect: The oxygen lone pairs and methyl group at C5 project towards C4, hindering
nucleophilic attack at C4 (in 2,4-dichloro precursors) or influencing binding modes in protein
pockets.

Physicochemical Profile

The following values combine available experimental data with high-confidence predictive
models (ACD/Labs, ChemAxon) for the specific 2-chloro-5,7-dimethoxy isomer.
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Table 1: Physical Constants

Parameter

Value (Condition)

Technical Insight

Physical State

Solid, Off-white to pale yellow

powder

Typical of poly-methoxy

heterocycles.[1]

Lower than the 4-amino

Melting Point 165-175 °C (Predicted) derivatives (>200 °C) due to
lack of H-bond donors.
- ) Decomposition likely precedes
Boiling Point ~380 °C (760 mmHg) N
boiling.
) High density due to chloro-
Density 1.35+0.1 g/cm3

substitution.

ble 2- Solubili inophilici

Parameter

Value

Interpretation

LogP (Octanol/Water)

2.1 — 2.4 (Predicted)

Moderately lipophilic. Suitable
for CNS penetration if MW is

kept low.

Water Solubility

< 0.1 mg/mL (Insoluble)

Requires organic co-solvents

for assay use.

DMSO Solubility

> 20 mg/mL

Preferred solvent for stock

solutions.

pKa (Conjugate Acid)

~1.5 - 2.0 (N1 protonation)

The 2-Cl group is electron-
withdrawing, significantly
lowering the basicity of N1
compared to quinazoline (pKa
3.5).

Reactivity & Stability Profile

The utility of 2-chloro-5,7-dimethoxyquinazoline lies in its electrophilicity. The C2-position is

activated for Nucleophilic Aromatic Substitution (
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).
Regioselectivity (C2 vs. C4)

If the starting material is 2,4-dichloro-5,7-dimethoxyquinazoline, the reactivity order is critical:

o C4 Position: Typically the most reactive site in quinazolines. However, the 5-OMe group
exerts steric hindrance, slowing down reaction rates at C4 compared to the 6,7-isomer. Bulky
nucleophiles (e.g., secondary amines) may show reduced yields or require higher
temperatures.

e C2 Position: Reacts after C4 substitution. In the target molecule (where C4=H), C2 is the
primary electrophile.

Hydrolytic Stability

» Acidic Conditions: The methoxy ether linkages are stable to mild acid, but the C2-Cl bond is
susceptible to hydrolysis to the quinazolin-2-one (2-hydroxy) species, especially at elevated
temperatures (

C).

o Basic Conditions: Moderately stable. Strong bases (hydroxide, alkoxide) can displace the
chloride (yielding the 2-alkoxy derivative) or attack C4 if it is unsubstituted.

Experimental Protocols
Synthesis Workflow

The synthesis of the 5,7-isomer requires specific precursors to establish the substitution
pattern.

Diagram 1. Synthetic Pathway

Dehalogenation

3,5-Dimethoxyaniline Urea Fusion 5,7-Dimethoxy- Chlorination 2,4-Dichloro- atC4 Selective Reduction 2-Chloro-5,7-
(Starting Material) (160°C) quinazolin-2,4-dione (POCI3, reflux) 5,7-dimethoxyquinazoline (ZnINH4OH or H2/Pd) dimethoxyquinazoline
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Caption: Synthesis of the 2-chloro-5,7-dimethoxyquinazoline scaffold. Note that the 2,4-
dichloro intermediate is often the practical branching point for library synthesis.

Standard Protocol (C2-Functionalization)

This protocol describes the displacement of the C2-chlorine by a primary amine.

Reagents:

Substrate: 2-Chloro-5,7-dimethoxyquinazoline (1.0 eq)

» Nucleophile: Primary amine (1.2 eq)

e Base:

(DIPEA) (2.0 eq)[2]

e Solvent:
-PrOH (Isopropanol) or Dioxane

Procedure:

Dissolution: Dissolve the quinazoline substrate in
-PrOH (0.1 M concentration).

» Addition: Add DIPEA followed by the amine.

o Reflux: Heat the mixture to reflux (

C). Note: The 5,7-isomer may require longer reaction times (4-12 h) than the 6,7-isomer due
to electronic deactivation.

e Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

) should disappear, replaced by the more polar amino-product (

)
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» Workup: Cool to RT. If the product precipitates, filter and wash with cold ether. If soluble,
evaporate solvent and purify via flash chromatography.

Visualization: Reactivity & Steric Map

The following diagram illustrates the competing electronic and steric forces on the scaffold.

Diagram 2: Reactivity & Steric Influence
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Caption: Mechanistic map highlighting the "Peri-Effect" of the 5-methoxy group, which sterically
shields the C4 position, altering the standard reactivity profile observed in 6,7-isomers.
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o Title: Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7-
Dimethoxy Quinazoline Derivatives.[3][4]

o Source: Der Pharma Chemica, 2023, 15(6): 115-118.
o URL:[Link]

o Relevance: Provides the general cyclization and chlorination protocol using applicable to
dimethoxy isomers.

» Regioselectivity in Quinazolines

o Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental
Insights into 4-Aminoquinazoline Synthesis.

o Source: Molecules, 2024.[2][5][6]
o URL:[Link]

o Relevance: detailed mechanistic study on selectivity (C2 vs C4) and the influence of
substituents.

» Steric Effects in Heterocycles
o Title: Methods for regioselective functionalization of the quinazoline ring.[6][7]

o Source: BenchChem Technical Notes.
o Relevance: Validates the steric hindrance model for 5-substituted quinazoline systems.

e Compound Data (Isomer Verification)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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